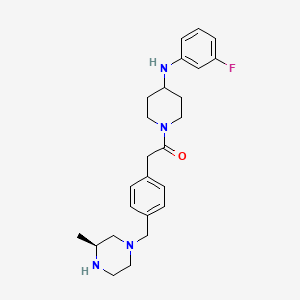

Camicinal

Beschreibung

This compound has been used in trials studying the treatment of Gastroparesis.

Eigenschaften

IUPAC Name |

1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKDEGZIFSJVNA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025606 | |

| Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923565-21-3, 923565-22-4 | |

| Record name | 1-[4-[(3-Fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923565-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camicinal [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923565213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camicinal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 923565-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 923565-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMICINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C8348951H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Camicinal's Mechanism of Action in Gastroparesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastroparesis, a debilitating condition characterized by delayed gastric emptying, presents a significant therapeutic challenge due to a lack of effective and well-tolerated prokinetic agents. Camicinal (GSK962040), a potent and selective small-molecule motilin receptor agonist, has emerged as a promising investigational therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the core signaling pathways. This compound's action is centered on mimicking the physiological effects of motilin, a key regulator of interdigestive gastrointestinal motility, thereby accelerating gastric emptying and offering a potential therapeutic avenue for patients with gastroparesis.

Introduction to Gastroparesis and the Role of Motilin

Gastroparesis is defined by delayed gastric emptying of solid food in the absence of any mechanical obstruction. Symptoms include nausea, vomiting, early satiety, postprandial fullness, and abdominal pain. Current treatment options are limited and often associated with adverse effects or the development of tolerance.

The gastrointestinal hormone motilin plays a crucial role in regulating upper gastrointestinal motility, particularly during the fasting state. Secreted by endocrine cells in the duodenal mucosa, motilin initiates the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and debris from the stomach and small intestine, acting as a "housekeeping" mechanism. The prokinetic effects of motilin are mediated through the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the stomach and duodenum.

This compound: A Selective Motilin Receptor Agonist

This compound is a first-in-class, non-macrolide, small-molecule motilin receptor agonist. Unlike macrolide antibiotics such as erythromycin, which also possess motilin agonist activity, this compound was specifically designed for high selectivity and specificity for the human motilin receptor, thereby minimizing the potential for off-target effects and antibiotic resistance. In vitro studies have demonstrated that this compound selectively activates the human motilin receptor with a pEC50 of 7.9, comparable to erythromycin's pEC50 of 7.3, and shows no significant activity at a wide range of other receptors, including the structurally related ghrelin receptor.

Mechanism of Action: Signaling Pathways

The prokinetic effects of this compound are a direct result of its agonistic activity at the motilin receptor. Activation of this receptor on gastrointestinal smooth muscle cells triggers a cascade of intracellular signaling events leading to muscle contraction.

Motilin Receptor Signaling

Binding of an agonist like motilin or this compound to the motilin receptor initiates a biphasic contractile response mediated primarily through the Gαq subunit of its associated G protein.

Initial, Transient Contraction:

-

Gαq Activation: The agonist-bound receptor activates Gαq.

-

PLC Activation: Gαq stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

MLCK Activation: The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK).

-

Contraction: MLCK phosphorylates the myosin light chain (MLC20), leading to smooth muscle contraction.

Sustained Contraction: The sustained phase of contraction is mediated by pathways that inhibit myosin light chain phosphatase (MLCP), thereby maintaining the phosphorylated state of MLC20.

-

RhoA Activation: Both Gαq and Gα13 can activate the small GTPase RhoA.

-

Rho Kinase and PKC Activation: RhoA activates Rho kinase and protein kinase C (PKC).

-

MLCP Inhibition: Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1), while PKC phosphorylates the protein kinase C-potentiated inhibitor protein of 17 kDa (CPI-17). Both phosphorylation events lead to the inhibition of MLCP.

Caption: Motilin Receptor Signaling Pathway.

Comparison with Ghrelin Receptor Signaling

Ghrelin, structurally related to motilin, also plays a role in gastrointestinal motility. However, its primary receptor, the growth hormone secretagogue receptor (GHS-R1a), signals through distinct pathways and has a different distribution in the gut. While both receptors can activate Gαq-PLC pathways, ghrelin's effects on motility are also mediated through vagal afferent pathways to the central nervous system. This compound's selectivity for the motilin receptor ensures a targeted prokinetic effect on the stomach and upper small intestine.

Caption: Ghrelin Receptor Signaling in GI Motility.

Clinical Efficacy and Pharmacodynamics

Multiple clinical trials have demonstrated the prokinetic effects of this compound in various populations, including healthy volunteers, critically ill patients with feed intolerance, and individuals with type 1 diabetes and gastroparesis.

Table 1: Effect of this compound on Gastric Emptying Half-Time (t1/2) in Patients with Type 1 Diabetes and Gastroparesis

| Dose | Mean Change from Placebo in t1/2 (minutes) | 95% Confidence Interval | Percentage Improvement | p-value |

| 25 mg | -39 | N/A | 27% | Not Significant |

| 50 mg | -39 | N/A | 27% | Not Significant |

| 125 mg | -95 | -156.8, -34.2 | 65% | < 0.05 |

| Data from a randomized, double-blind, placebo-controlled, crossover study. |

Table 2: Effect of this compound on Gastric Emptying in Healthy Volunteers and Critically Ill Patients

| Population | Dose | Effect on Gastric Emptying |

| Healthy Volunteers | 50-150 mg (single dose) | 30-40% acceleration |

| Healthy Volunteers | 50-125 mg (14-day repeat dose) | 30-40% acceleration |

| Type 1 Diabetes with Gastroparesis | 125 mg (single dose) | 35-60% acceleration |

| Critically Ill, Feed-Intolerant | 50 mg (single enteral dose) | Accelerated gastric emptying (pre-treatment t1/2: 121 min vs. post-treatment t1/2: 65 min) |

| Data compiled from multiple clinical studies. |

Pharmacokinetics

This compound is well-absorbed orally and exhibits a linear and approximately dose-proportional pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of this compound in Patients with Type 1 Diabetes and Gastroparesis

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng.hr/mL) | t1/2 (hr) |

| 25 mg | 171 ± 72 | 3.0 (2.0-4.0) | 2276 ± 864 | ~32 |

| 50 mg | 354 ± 204 | 3.0 (2.0-4.0) | 5110 ± 2911 | ~32 |

| 125 mg | 703 ± 276 | 4.0 (2.0-4.0) | 11468 ± 4596 | ~32 |

| Values are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. Half-life (t1/2) was approximately 32 hours. |

Experimental Protocols

The clinical efficacy and pharmacokinetic profile of this compound have been established through a series of well-controlled clinical trials employing standardized methodologies.

Measurement of Gastric Emptying: The 13C-Octanoic Acid Breath Test

This non-invasive test is a widely accepted method for measuring solid-phase gastric emptying.

Protocol:

-

Fasting: Subjects fast overnight for at least 8-10 hours.

-

Test Meal: A standardized meal, typically consisting of a scrambled egg labeled with 13C-octanoic acid, two slices of white bread, and a specified amount of margarine and water, is consumed within 10 minutes.

-

Breath Sample Collection: Baseline breath samples are collected before the meal. Post-ingestion, breath samples are collected at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes for the next 2 hours) into collection bags.

-

Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.

-

Data Interpretation: The rate of 13CO2 excretion in the breath reflects the rate at which the 13C-octanoic acid is emptied from the stomach, absorbed in the small intestine, and metabolized in the liver. Mathematical models are used to calculate gastric emptying parameters, including the half-emptying time (t1/2) and the lag phase (tlag).

a detailed overview of the downstream signaling pathways of Camicinal

An In-depth Technical Guide for Researchers and Drug Development Professionals

Camicinal (GSK962040) is a potent and selective small-molecule agonist of the motilin receptor, a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal (GI) tract.[1][2][3] Its prokinetic properties, particularly the ability to stimulate gastric emptying, have positioned it as a therapeutic candidate for gastroparesis and other disorders of GI motility.[1][3] This technical guide provides a detailed overview of the downstream signaling pathways activated by this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Molecular Interaction and Receptor Activation

This compound selectively binds to and activates the motilin receptor, a Class A GPCR that is endogenously activated by the 22-amino acid peptide motilin.[2][4] Unlike macrolide agonists like erythromycin, this compound is a non-motilide compound, a characteristic that may offer a more favorable profile regarding antibiotic resistance and receptor desensitization.[2][5]

Potency and Selectivity

The potency of this compound at the human motilin receptor has been determined using functional assays that measure the downstream consequences of receptor activation. A key study by Sanger et al. (2009) established the potency of this compound in a fluorescence-based calcium mobilization assay.[2]

| Compound | Receptor | Assay Type | Readout | pEC50 | EC50 (nM) |

| This compound (GSK962040) | Human Motilin | Calcium Mobilization | Intracellular Ca²⁺ | 7.9 | ~12.6 |

| Erythromycin | Human Motilin | Calcium Mobilization | Intracellular Ca²⁺ | 7.3 | ~50.1 |

Table 1: Potency of this compound at the Human Motilin Receptor. Data sourced from Sanger et al., 2009.[2]

This compound has demonstrated high selectivity for the motilin receptor, with no significant activity observed at a wide range of other receptors, ion channels, and enzymes, including the structurally related ghrelin receptor.[2]

Primary Signaling Cascade: The Gαq/11 Pathway

The motilin receptor is established to couple primarily to the Gαq/11 family of G proteins. Activation of the receptor by this compound initiates a well-defined signaling cascade, leading to smooth muscle contraction.

Phospholipase C Activation and Second Messenger Production

Upon activation by this compound, the Gαq subunit of the G protein dissociates and activates Phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): Remains embedded in the plasma membrane.

Calcium Mobilization and Protein Kinase C Activation

IP₃ binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the IP₃R channel, leading to a rapid influx of stored Ca²⁺ into the cytoplasm. The resulting increase in cytosolic Ca²⁺ concentration, in concert with DAG, activates conventional isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates various downstream target proteins, contributing to the cellular response, including smooth muscle contraction.

RhoA-Mediated Pathway and Myosin Light Chain Phosphorylation

For sustained smooth muscle contraction, a secondary pathway involving the small GTPase RhoA is crucial. This pathway modulates the activity of myosin light chain phosphatase, thereby sensitizing the contractile apparatus to Ca²⁺.

RhoA Activation

Gαq (and potentially Gα12/13) can activate Rho guanine nucleotide exchange factors (RhoGEFs). These RhoGEFs, in turn, activate RhoA by catalyzing the exchange of GDP for GTP. GTP-bound RhoA is the active form of the protein.

Inhibition of Myosin Light Chain Phosphatase

Active RhoA binds to and activates Rho-associated kinase (ROCK). ROCK then phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inhibits the phosphatase's activity.

Myosin Light Chain Phosphorylation and Contraction

Smooth muscle contraction is directly triggered by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC). This phosphorylation is catalyzed by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). By inhibiting MLCP, the RhoA/ROCK pathway ensures that MLC remains in its phosphorylated state for a longer duration, leading to sustained muscle contraction.

Experimental Protocols

The characterization of this compound's downstream signaling pathways relies on a suite of in vitro assays. Below are outlines of the key experimental methodologies.

Calcium Mobilization Assay (FLIPR)

This assay is fundamental for determining the potency of motilin receptor agonists.

-

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human motilin receptor.

-

Procedure:

-

Cells are seeded in 96- or 384-well microplates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free Ca²⁺.

-

A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).

-

This compound at various concentrations is added to the wells.

-

The change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is monitored in real-time.

-

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures a product of the PLC-mediated signaling cascade.

-

Objective: To quantify the production of inositol phosphates (typically the stable metabolite IP₁) following receptor activation.

-

Procedure:

-

Cells expressing the motilin receptor are incubated with myo-[³H]-inositol to radiolabel the cellular phosphoinositide pool.

-

Cells are washed and then stimulated with this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP₁).

-

The reaction is terminated, and the cells are lysed.

-

Radiolabeled inositol phosphates are separated from free inositol using anion-exchange chromatography.

-

The amount of radioactivity in the IP fraction is quantified by scintillation counting.

-

-

Alternative Method: Homogeneous Time-Resolved Fluorescence (HTRF) assays are a non-radioactive alternative that uses a competitive immunoassay format to detect IP₁.

RhoA Activation Assay (G-LISA® or Pull-down)

This assay measures the level of active, GTP-bound RhoA.

-

Objective: To determine if this compound treatment leads to an increase in active RhoA.

-

Procedure (Pull-down):

-

Cells are serum-starved and then stimulated with this compound for a defined period.

-

Cells are lysed in a buffer that preserves the GTP-bound state of GTPases.

-

Cell lysates are incubated with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin), which specifically binds to GTP-RhoA.

-

The beads are washed to remove non-specifically bound proteins.

-

The pulled-down GTP-RhoA is detected and quantified by Western blotting using a RhoA-specific antibody.

-

-

Alternative Method: G-LISA® is an ELISA-based assay where lysates are added to a 96-well plate coated with the Rho-GTP-binding protein. Active RhoA binds to the plate and is detected with a specific antibody and a colorimetric or chemiluminescent readout.

Myosin Light Chain (MLC) Phosphorylation Assay

This assay provides a readout of the final step leading to smooth muscle contraction.

-

Objective: To measure the level of phosphorylated MLC in response to this compound.

-

Procedure (Western Blot):

-

Smooth muscle cells or tissue strips are treated with this compound.

-

The cells or tissues are rapidly frozen and lysed in a buffer containing phosphatase inhibitors.

-

Proteins are separated by SDS-PAGE, often using Phos-tag™ gels which retard the migration of phosphorylated proteins, allowing for separation of phosphorylated and unphosphorylated MLC.

-

Proteins are transferred to a membrane and probed with antibodies specific for total MLC and phospho-MLC (e.g., phospho-Ser19).

-

The ratio of phosphorylated MLC to total MLC is quantified by densitometry.

-

Conclusion

This compound exerts its prokinetic effects through the selective activation of the motilin receptor. This initiates a cascade of downstream signaling events, dominated by the Gαq/11 pathway. The subsequent activation of PLC, generation of IP₃ and DAG, and release of intracellular calcium are the primary drivers of the initial contractile response. This is further sustained and sensitized by the activation of the RhoA/ROCK pathway, which inhibits myosin light chain phosphatase. The quantitative understanding of these pathways, derived from the experimental protocols outlined, is crucial for the continued development and clinical application of this compound and other motilin receptor agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]

The Prokinetic Agent Camicinal: A Deep Dive into its Interaction with Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camicinal (GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated for its prokinetic properties, particularly in the context of gastroparesis. A significant body of evidence indicates that the primary mechanism through which this compound exerts its effects on gastrointestinal motility is through the positive modulation of cholinergic pathways within the enteric nervous system. This technical guide provides a comprehensive overview of the interaction between this compound and cholinergic signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction

Gastroparesis, a condition characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Prokinetic agents aim to enhance gastrointestinal motility, and among these, motilin receptor agonists have shown promise. Motilin, an endocrine hormone, plays a crucial role in initiating the migrating motor complex (MMC), the cyclical pattern of gastrointestinal motility during the fasting state. This compound, by mimicking the action of motilin, stimulates gastric emptying.[1] A key aspect of its mechanism of action is the potentiation of cholinergic neurotransmission, the focus of this guide.

Mechanism of Action: this compound and the Cholinergic System

This compound is a selective agonist for the motilin receptor, a G protein-coupled receptor (GPCR) found on enteric neurons and smooth muscle cells.[1][2] Evidence strongly suggests that this compound's prokinetic effects are primarily mediated through the stimulation of presynaptic cholinergic neurons in the myenteric plexus.[3] This leads to an increased release of acetylcholine (ACh), the primary excitatory neurotransmitter in the gut. The released ACh then acts on muscarinic receptors (predominantly M3) on gastrointestinal smooth muscle cells, triggering contraction and enhancing motility.[4]

The signaling cascade initiated by this compound binding to the motilin receptor on enteric neurons is believed to involve the activation of a Gq protein.[3][5] This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, elevating cytosolic calcium levels. This increase in intracellular calcium is a critical step in promoting the exocytosis of acetylcholine-containing vesicles from the presynaptic nerve terminal.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's activity and its interaction with cholinergic pathways.

Table 1: Potency and Efficacy of this compound (GSK962040)

| Parameter | Species/System | Value | Reference(s) |

| pEC50 at human motilin receptor | Recombinant human receptors | 7.9 | [4][6] |

| Facilitation of cholinergically mediated contractions (maximum) | Rabbit gastric antrum | 248 ± 47% at 3 µmol L⁻¹ | [4][6] |

| Induction of gastric Phase III contractions (150 mg dose) | Healthy human volunteers | 39% (vs. 12% for placebo) | [7] |

| Acceleration of Gastric Emptying Time (GET) (125 mg dose) | Healthy human volunteers | -115.4 min (95% CI: -194.4, -36.4) | [8] |

| Acceleration of Gastric Emptying (50 mg dose) | Feed-intolerant critically ill patients | Trend towards acceleration (pre-treatment BTt1/2 117 min vs. post-treatment 76 min) | [9][10] |

Table 2: Clinical Observations of this compound's Prokinetic Effects

| Study Population | Dose(s) | Key Findings | Reference(s) |

| Healthy Volunteers | 50 mg and 150 mg | 150 mg significantly increased the occurrence of gastric phase III contractions. | [7] |

| Healthy Volunteers | 125 mg | Accelerated gastric emptying time. | [8] |

| Feed-intolerant critically ill patients | 50 mg | When absorbed, accelerated gastric emptying and increased glucose absorption. | [9][10] |

| Type 1 Diabetes with slow gastric emptying | Not specified | Accelerated gastric emptying by 35-60%. | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Cholinergic Facilitation

The following diagram illustrates the proposed signaling cascade from this compound's interaction with the motilin receptor on a presynaptic cholinergic neuron to the contraction of a smooth muscle cell.

Caption: this compound's interaction with the cholinergic pathway.

Experimental Workflow: In Vitro Assessment of Cholinergic Facilitation

This diagram outlines a typical experimental workflow to investigate the potentiation of cholinergically mediated muscle contractions by this compound in isolated gastrointestinal tissue.

Caption: Workflow for in vitro muscle contraction assay.

Detailed Experimental Protocols

In Vitro Assessment of Cholinergically-Mediated Contractions in Gastric Tissue

This protocol is adapted from methodologies used to study the effects of motilin agonists on gastrointestinal muscle strips.[4][6]

Objective: To determine if this compound potentiates neurally-mediated contractions of gastric smooth muscle.

Materials:

-

Freshly obtained gastric antrum tissue (e.g., from rabbit or human surgical resection).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Organ bath system with force-displacement transducers.

-

Electrical field stimulation (EFS) electrodes.

-

This compound (GSK962040) stock solution.

-

Vehicle control (e.g., DMSO).

-

Atropine and Tetrodotoxin (for validation of cholinergic and neural responses).

Procedure:

-

Tissue Preparation:

-

Immediately place the gastric antrum tissue in ice-cold Krebs-Henseleit solution.

-

Dissect circular muscle strips (approximately 10 mm long and 2 mm wide).

-

-

Organ Bath Setup:

-

Mount the muscle strips vertically in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

-

Apply an initial tension of approximately 1 g and allow the strips to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.

-

-

Experimental Protocol:

-

Validation: Confirm that contractions evoked by EFS are of neural and cholinergic origin by demonstrating their abolition with tetrodotoxin (a neurotoxin) and atropine (a muscarinic antagonist), respectively.

-

Baseline Contractions: Elicit baseline contractions using EFS with optimized parameters (e.g., 0.5 ms pulse duration, 5 Hz frequency, 10 s train duration, supramaximal voltage).

-

Drug Application: Add this compound at various concentrations (e.g., 10 nM to 10 µM) or vehicle to the organ baths and incubate for a predetermined period (e.g., 20-30 minutes).

-

Post-treatment Contractions: Repeat the EFS protocol in the presence of this compound or vehicle.

-

-

Data Analysis:

-

Measure the amplitude of the EFS-evoked contractions before and after the addition of this compound or vehicle.

-

Express the post-treatment contraction amplitude as a percentage of the baseline contraction.

-

Construct a concentration-response curve for this compound's facilitatory effect and determine the EC50 value.

-

Measurement of Acetylcholine Release from Myenteric Plexus Preparations

This protocol is a generalized method based on techniques for measuring neurotransmitter release from enteric neurons.[11][12][13]

Objective: To directly quantify the effect of this compound on acetylcholine release from myenteric plexus neurons.

Materials:

-

Longitudinal muscle-myenteric plexus (LMMP) preparations from the small intestine (e.g., guinea pig ileum).

-

Krebs solution.

-

[³H]-Choline.

-

Scintillation counter and vials.

-

This compound (GSK962040) stock solution.

-

High-potassium Krebs solution (for depolarization-induced release).

-

Physostigmine or neostigmine (acetylcholinesterase inhibitor).

Procedure:

-

Tissue Preparation and Loading:

-

Dissect LMMP preparations and incubate them in Krebs solution containing [³H]-choline to allow for its uptake and conversion to [³H]-acetylcholine.

-

Wash the preparations repeatedly with fresh Krebs solution to remove excess unincorporated [³H]-choline.

-

-

Superfusion and Sample Collection:

-

Place the LMMP preparations in a superfusion chamber and perfuse with Krebs solution containing an acetylcholinesterase inhibitor (to prevent ACh degradation) at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

-

-

Stimulation and Drug Application:

-

Basal Release: Collect several initial fractions to establish the basal rate of [³H]-acetylcholine release.

-

Stimulated Release (S1): Induce neurotransmitter release by a brief period of electrical field stimulation or by perfusion with high-potassium Krebs solution.

-

Drug Incubation: Introduce this compound at the desired concentration into the superfusion medium.

-

Stimulated Release (S2): Repeat the stimulation protocol in the presence of this compound.

-

-

Quantification and Data Analysis:

-

Determine the radioactivity in each collected fraction using liquid scintillation counting.

-

Calculate the fractional release of [³H]-acetylcholine for each sample.

-

Express the stimulated release during S2 as a ratio of the release during S1 (S2/S1 ratio).

-

Compare the S2/S1 ratios in the presence and absence of this compound to determine its effect on acetylcholine release.

-

Conclusion

References

- 1. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manometric evaluation of the motilin receptor agonist this compound (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound, a novel motilin agonist, on gastro-esophageal function in healthy humans-a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. The effect of this compound (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impaired acetylcholine release from the myenteric plexus of Trichinella-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Presynaptic modulation of cholinergic neurotransmission in the human proximal stomach - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GSK962040 (Camicinal): A Motilin Receptor Agonist for Gastrointestinal Motility Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK962040, also known as camicinal, is a potent and selective small molecule motilin receptor agonist that was developed for the treatment of conditions characterized by delayed gastric emptying, such as gastroparesis.[1][2][3] Unlike macrolide antibiotics such as erythromycin, which also act on the motilin receptor, this compound was designed to be devoid of antibiotic activity, thereby offering a more targeted therapeutic approach with a potentially better long-term safety profile.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of GSK962040, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

It is important to clarify that GSK962040 is a motilin receptor agonist and is not a RIPK1 inhibitor. Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors are a distinct class of molecules being investigated for their role in modulating necroptosis and inflammation in various diseases.[4][5]

Discovery and Preclinical Development

The development of GSK962040 was driven by the clinical need for a safe and effective prokinetic agent.[3] The discovery process utilized recombinant human motilin receptors to identify a non-motilide structure that selectively activates the receptor, leading to the identification of this compound.[1][2]

Preclinical Pharmacology

Preclinical studies in various animal models were conducted to establish the prokinetic activity of GSK962040.

Table 1: Preclinical In Vitro Activity of GSK962040

| Species/Tissue | Assay | Parameter | Value |

| Human | Recombinant Motilin Receptor | pEC50 | 7.9 |

| Rabbit | Gastric Antrum (Circular Muscle) | Cholinergic Contraction Facilitation | Maximum of 248 ± 47% at 3 µmol/L |

| Dog | Recombinant Motilin Receptor | pEC50 | 5.79 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Preclinical In Vivo Activity of GSK962040

| Species | Dosing | Primary Outcome | Result |

| Rabbit | 5 mg/kg (intravenous) | Increased fecal output over 2 hours | Significant increase compared to control |

| Dog | 3 mg/kg and 6 mg/kg (intravenous) | Induction of phasic gastroduodenal contractions | Dose-related duration of 48 min and 173 min, respectively |

Experimental Protocols

In Vitro Cholinergic Contraction Assay (Rabbit Gastric Antrum) [1]

-

Tissue Preparation: Circular muscle strips from the rabbit gastric antrum were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

-

Stimulation: Electrical field stimulation (EFS) was used to evoke cholinergic contractions.

-

Drug Application: GSK962040 was added to the organ baths at varying concentrations (300 nmol/L to 10 µmol/L).

-

Measurement: The amplitude of cholinergic-mediated contractions was measured before and after the addition of GSK962040.

In Vivo Gastroduodenal Motility Assay (Dog) [3]

-

Animal Model: Fasted dogs were surgically implanted with strain gauges on the stomach and duodenum to measure muscle contractions.

-

Drug Administration: GSK962040 was administered intravenously at doses of 3 and 6 mg/kg.

-

Data Collection: Contractile activity was recorded continuously. Blood samples were collected to measure plasma concentrations of GSK962040 via HPLC-MS/MS.

-

Analysis: The duration of induced phasic contractions and the return of the migrating motor complex (MMC) were assessed.

Mechanism of Action

GSK962040 exerts its prokinetic effects by acting as a selective agonist at the motilin receptor, which is a G protein-coupled receptor (GPCR) found on enteric neurons and smooth muscle cells of the gut.[6][7]

Signaling Pathway

Activation of the motilin receptor by GSK962040 is believed to primarily facilitate the release of acetylcholine (ACh) from cholinergic motor nerves in the gut.[1] This pre-junctional mechanism enhances the amplitude of cholinergically mediated contractions, thereby stimulating gastrointestinal motility.[1] The signaling cascade initiated by motilin receptor activation involves the activation of Gq and G13 proteins, leading to phosphoinositide hydrolysis, an increase in intracellular calcium, and subsequent smooth muscle contraction.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 6. d-nb.info [d-nb.info]

- 7. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Motilin Receptors in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the motilin receptor's critical role in regulating gastrointestinal (GI) motility. It delves into the molecular mechanisms, signaling pathways, and physiological functions orchestrated by this G protein-coupled receptor (GPCR). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Motilin and its Receptor

Motilin is a 22-amino acid peptide hormone, primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum.[1][2] Its release is cyclical during the fasting state and plays a pivotal role in initiating the migrating motor complex (MMC), a series of powerful, propagating contractions that sweep undigested food and bacteria from the stomach and small intestine into the large intestine.[3][4] This "housekeeping" function is crucial for maintaining gut hygiene and preparing the GI tract for the next meal.[4]

The physiological effects of motilin are mediated by the motilin receptor (MTLR), also known as GPR38.[5] The MTLR is a Class A GPCR that is predominantly expressed in the gastrointestinal tract.[5][6] Its activation is a key target for prokinetic agents aimed at treating motility disorders such as gastroparesis and functional dyspepsia.[7][8]

Distribution of Motilin Receptors in the Gastrointestinal Tract

The expression of motilin receptors is not uniform throughout the GI tract, and there are species-specific differences.[5][9] In humans, motilin receptors are found on smooth muscle cells and enteric neurons within the myenteric plexus of the stomach, small intestine, and colon.[5][10] The highest concentration of these receptors is typically found in the gastric antrum and duodenum.[3][9] This distribution aligns with the origin of the MMC.[11]

In dogs, motilin receptor mRNA is most abundantly expressed in the duodenum, followed by the ileum, jejunum, proximal colon, antrum, middle colon, and distal colon.[9] Immunohistochemical studies in dogs have shown that motilin receptor immunoreactivity is localized to the enteric nervous system, specifically on nerve fibers among smooth muscles and neuronal cell bodies in the myenteric plexus, but not on the smooth muscle cells themselves.[9] In contrast, in rabbits and humans, motilin receptors are present on both enteric neurons and smooth muscle cells.[9] It is noteworthy that rodents such as mice and rats lack a functional motilin system, making them unsuitable for studying motilin receptor pharmacology unless they are transgenic models expressing the human receptor.[5][12][13]

Quantitative Data on Motilin Receptor Binding and Expression

The following tables summarize key quantitative data related to motilin receptor binding affinities and expression levels.

| Ligand | Receptor Source | Assay Type | Affinity (IC₅₀/Kᵢ) | Reference |

| Motilin | Human gastric smooth muscle cells | Radioligand Binding | 0.7 ± 0.2 nM (IC₅₀) | [11][14] |

| MA-2029 (Antagonist) | Not specified | Not specified | 4.9 nM (IC₅₀) | [15] |

| ANQ-11125 TFA (Antagonist) | Rabbit | In vitro contraction | pKd = 8.24 | [15] |

| OHM 11638 (Atilmotin; Agonist) | Not specified | Not specified | pKd = 8.94 | [15] |

Table 1: Binding Affinities of Ligands for the Motilin Receptor. This table provides a summary of the binding affinities for various agonists and antagonists of the motilin receptor.

| Species | GI Region | Method | Findings | Reference |

| Dog | Duodenum | qRT-PCR | Highest mRNA expression | [9] |

| Dog | Ileum | qRT-PCR | Second highest mRNA expression | [9] |

| Dog | Jejunum | qRT-PCR | Third highest mRNA expression | [9] |

| Dog | Proximal Colon | qRT-PCR | Fourth highest mRNA expression | [9] |

| Dog | Antrum | qRT-PCR | Fifth highest mRNA expression | [9] |

| Dog | Middle Colon | qRT-PCR | Sixth highest mRNA expression | [9] |

| Dog | Distal Colon | qRT-PCR | Lowest mRNA expression | [9] |

| Human | Duodenum, Jejunum, Colon | RNA analysis | Receptor RNA present | [5] |

| Human | Gastric Antrum | Immunohistochemistry | High receptor density on smooth muscle and enteric nerves | [5] |

Table 2: Relative Expression of Motilin Receptor mRNA in the Canine Gastrointestinal Tract. This table illustrates the differential expression of the motilin receptor along the dog's GI tract.

Signaling Pathways of Motilin Receptor Activation

Activation of the motilin receptor initiates a cascade of intracellular events that ultimately lead to smooth muscle contraction. The primary signaling pathway involves the coupling of the receptor to heterotrimeric G proteins, specifically Gαq and Gα13.[11][14]

Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[1][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][16] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7][11] The subsequent increase in cytosolic Ca²⁺ concentration is a key trigger for smooth muscle contraction.[1][11]

The initial, transient phase of contraction is dependent on this Ca²⁺/calmodulin-dependent activation of myosin light-chain kinase (MLCK).[11][14] A more sustained contraction is mediated by a dual pathway involving both Gαq and Gα13, which leads to the activation of RhoA.[11] RhoA, in turn, activates Rho kinase and protein kinase C (PKC), which inhibit myosin light-chain phosphatase, thereby promoting a sustained contractile state.[11][14]

Motilin can also exert its effects through neural pathways. It can stimulate enteric cholinergic neurons, leading to the release of acetylcholine (ACh), which then acts on muscarinic receptors on smooth muscle cells to induce contraction. There is also evidence for the involvement of serotonin (5-HT) and vagal nerve pathways in motilin-induced motility.[6]

Caption: Motilin receptor signaling cascade leading to smooth muscle contraction.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the motilin receptor.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.[17]

-

Radioligand: [¹²⁵I]-Motilin.[17]

-

Unlabeled Ligand (for non-specific binding): Motilin or Erythromycin.[17]

-

Membrane Preparation: Homogenized membranes from a cell line (e.g., HEK293) stably expressing the human motilin receptor.[17]

-

Test Compounds: Serial dilutions of the compound of interest.[17]

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[17]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of unlabeled ligand (for non-specific binding).

-

50 µL of each test compound dilution.

-

-

Add 50 µL of diluted radioligand to all wells.

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts per minute, cpm) from the total binding (cpm).[17]

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[17]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Smooth Muscle Contraction Studies (Organ Bath)

This protocol is used to assess the contractile effect of motilin receptor agonists on isolated GI smooth muscle strips.

Materials:

-

Tissue: Segments of gastrointestinal tissue (e.g., human gastric antrum, rabbit duodenum).[6][18]

-

Organ Bath System: With temperature control, aeration, and force-displacement transducers.

-

Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.

-

Test Compounds: Motilin, erythromycin, or other agonists/antagonists.

Procedure:

-

Isolate smooth muscle strips from the desired region of the GI tract and mount them in the organ baths containing physiological salt solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

Record baseline contractile activity.

-

Add the test compound to the organ bath in a cumulative or non-cumulative manner, recording the change in contractile force.

-

For antagonist studies, pre-incubate the tissue with the antagonist before adding the agonist.

-

Wash the tissues thoroughly between drug additions.

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Express the contractile response as a percentage of the maximum response to a standard agonist (e.g., acetylcholine or potassium chloride).

-

Construct concentration-response curves to determine the EC₅₀ of agonists.

In Vivo Gastric Emptying Studies

This protocol is used to evaluate the prokinetic effects of motilin receptor agonists in a living organism.

Materials:

-

Animal Model: Conscious dogs or human motilin receptor transgenic mice.[13]

-

Test Meal: A standardized meal, which can be liquid or solid, often containing a non-absorbable marker (e.g., phenol red) or radiolabeled for scintigraphy.[13][19]

-

Test Compounds: Motilin receptor agonists or placebo.

Procedure:

-

Fast the animals overnight.

-

Administer the test compound or placebo at a predetermined time before the test meal.

-

Administer the standardized test meal.

-

At various time points after the meal, measure the amount of marker remaining in the stomach. This can be done by sacrificing the animal and analyzing stomach contents (for rodent models) or by non-invasive methods like scintigraphy or breath tests in larger animals and humans.[13][19]

Data Analysis:

-

Calculate the percentage of gastric emptying at each time point.

-

Compare the gastric emptying rates between the treatment and placebo groups to determine the prokinetic effect of the test compound.

Calcium Imaging of Enteric Neurons

This technique allows for the visualization of changes in intracellular calcium concentration in enteric neurons upon motilin receptor activation, providing insights into the neural mechanisms of motilin's action.

Materials:

-

Tissue Preparation: Isolated myenteric plexus preparations from animal models (e.g., guinea pig).[20]

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[21]

-

Microscopy: A fluorescence microscope, often a confocal or spinning disk microscope, equipped with a sensitive camera.[22][23]

-

Perfusion System: To allow for the application and washout of drugs.

-

Test Compounds: Motilin or other motilin receptor agonists.

Procedure:

-

Dissect the myenteric plexus from the intestinal segment and mount it in a perfusion chamber on the microscope stage.

-

Load the neurons with the calcium indicator dye.

-

Record baseline fluorescence.

-

Perfuse the preparation with a solution containing the motilin receptor agonist.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.

Data Analysis:

-

Quantify the change in fluorescence intensity in individual neurons or neuronal populations.

-

Analyze the kinetics of the calcium response (e.g., time to peak, duration).

-

Determine the concentration-response relationship for the agonist-induced calcium signal.

The Role of Motilin Receptors in Pathophysiology and as a Therapeutic Target

Dysregulation of the motilin system has been implicated in various GI motility disorders. For instance, decreased plasma motilin levels have been observed in patients with constipation and impaired gastric motility.[5] Conversely, some patients with irritable bowel syndrome (IBS) and diabetic gastroparesis show increased plasma motilin levels.[5]

The prokinetic effects of motilin receptor agonists have made them attractive candidates for the treatment of conditions characterized by delayed gastric emptying, such as gastroparesis.[8] Erythromycin, a macrolide antibiotic, is a well-known motilin receptor agonist and is used off-label as a prokinetic agent.[4][5] However, its long-term use is limited by antibiotic resistance and the development of tachyphylaxis (a rapid decrease in response to a drug).[5]

The development of non-antibiotic motilin receptor agonists, often referred to as "motilides," represents a significant area of research.[7] These compounds aim to provide the prokinetic benefits of motilin receptor activation without the drawbacks of erythromycin.[24] Clinical trials have investigated several motilin receptor agonists, such as camicinal and GSK962040, for the treatment of gastroparesis and other motility disorders.[8][19]

Conclusion

The motilin receptor plays a fundamental role in the regulation of gastrointestinal motility, particularly in the initiation of the migrating motor complex during the interdigestive period. Its signaling pathways, involving Gq/13 proteins and subsequent calcium mobilization, are well-characterized. The development of selective agonists for the motilin receptor holds significant promise for the treatment of various GI motility disorders. A thorough understanding of the receptor's pharmacology, distribution, and signaling, as facilitated by the experimental approaches detailed in this guide, is essential for the successful development of novel and effective prokinetic therapies.

References

- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. What are motilin stimulants and how do they work? [synapse.patsnap.com]

- 5. reprocell.com [reprocell.com]

- 6. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ghrelin and motilin receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Expression of Motilin Receptor in Various Parts of Gastrointestinal Tract in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hra.nhs.uk [hra.nhs.uk]

- 20. Excitatory actions of motilin on myenteric neurons of the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. Calcium imaging of gut activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Concurrent Imaging of Receptor Trafficking and Calcium Dynamics by Spinning Disk Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 24. Motilin and ghrelin as prokinetic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Camicinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camicinal (GSK962040) is a potent and selective, small-molecule motilin receptor agonist that was developed as a prokinetic agent for the treatment of gastrointestinal motility disorders, such as gastroparesis.[1][2] Unlike macrolide antibiotics (e.g., erythromycin) which also possess motilin agonist activity, this compound is a non-macrolide compound, designed to offer a more specific mechanism of action and potentially a better safety profile.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its prokinetic effects by selectively activating the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[2][3] The activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal contractility and coordinated motility, particularly in the stomach and upper small intestine.[1]

Motilin Receptor Signaling Pathway

Upon binding of an agonist like this compound, the motilin receptor couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light-chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction.

Preclinical Pharmacodynamics

The prokinetic effects of this compound have been demonstrated in a variety of in vitro and in vivo preclinical models. Notably, as rodents lack a functional motilin system, these studies have primarily been conducted in species such as rabbits and dogs.[4]

In Vitro Studies

Receptor Binding and Activation:

This compound is a potent agonist at the human motilin receptor. In studies using recombinant human motilin receptors, this compound demonstrated a pEC50 of 7.9. For comparison, the pEC50 for erythromycin in the same assay was 7.3.[5] In studies with the canine motilin receptor, this compound showed a pEC50 of 5.79 with an intrinsic activity of 0.72 compared to [Nle13]-motilin.[6]

Table 1: In Vitro Activity of this compound at Motilin Receptors

| Species | Receptor Type | Parameter | Value |

| Human | Recombinant | pEC50 | 7.9 |

| Dog | Recombinant | pEC50 | 5.79 |

| Dog | Recombinant | Intrinsic Activity | 0.72 |

Gastrointestinal Tissue Contractility:

In isolated rabbit gastric antrum preparations, this compound (300 nmol L⁻¹ - 10 µmol L⁻¹) caused a sustained facilitation of the amplitude of cholinergically mediated contractions, with a maximum effect of 248 ± 47% at 3 µmol L⁻¹.[5] In human isolated stomach tissue, this compound (10 µmol L⁻¹) induced muscle contractions of a similar amplitude to erythromycin (10 µmol L⁻¹) and [Nle13]-motilin (100 nmol L⁻¹).[5]

Experimental Protocol: In Vitro Gastrointestinal Contractility Assay

A standard protocol for assessing the contractile effects of a motilin agonist on isolated gastrointestinal tissue involves the following steps:

-

Tissue Preparation: A segment of gastrointestinal tissue (e.g., rabbit gastric antrum) is dissected and placed in a bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Mounting: The tissue is mounted between two hooks, one fixed and the other connected to an isometric force transducer to measure muscle tension.

-

Equilibration: The tissue is allowed to equilibrate for a period of time (e.g., 60 minutes) under a resting tension.

-

Stimulation: The tissue is stimulated with a contractile agent (e.g., acetylcholine or electrical field stimulation) to establish a baseline response.

-

Drug Application: this compound is added to the bath in increasing concentrations, and the resulting changes in muscle contraction are recorded.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.

In Vivo Studies

Gastrointestinal Motility in Dogs:

In conscious dogs instrumented with strain gauges, intravenous administration of this compound induced dose-dependent phasic contractions in the gastroduodenal region.[6] Doses of 3 and 6 mg/kg resulted in contractions lasting for 48 and 173 minutes, respectively, which were associated with mean plasma concentrations greater than 1.14 µmol L⁻¹.[6] Following the cessation of the drug's effect, normal migrating motor complex (MMC) activity returned.[6]

Table 2: In Vivo Effects of Intravenous this compound on Gastroduodenal Motility in Conscious Dogs

| Dose (mg/kg) | Duration of Phasic Contractions (min) |

| 3 | 48 |

| 6 | 173 |

Gastrointestinal Transit in Rabbits:

In conscious rabbits, an intravenous dose of 5 mg/kg of this compound significantly increased fecal output over a 2-hour period, indicating a prokinetic effect on the lower gastrointestinal tract in this species.[5]

Preclinical Pharmacokinetics

While comprehensive preclinical pharmacokinetic data for this compound across multiple species is not publicly available, it has been stated that the absorption, distribution, metabolism, and elimination (ADME) of this compound have been investigated in non-clinical species through a series of oral and intravenous studies.[7]

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Data Not Publicly Available)

| Species | Route | Dose | Cmax | Tmax | AUC | Half-life |

| Rat | ||||||

| Rabbit | ||||||

| Dog |

Note: Specific quantitative data for the parameters in this table are not available in the public domain.

Preclinical Safety Pharmacology

Safety pharmacology studies, including assessments of the cardiovascular, respiratory, and central nervous systems, have been conducted for this compound.[7] While detailed results from these preclinical studies are not publicly available, early clinical trials in healthy volunteers with single ascending doses (1 to 150 mg) and 14-day repeated doses (10 to 125 mg daily) have shown that this compound was well tolerated with no clinically significant abnormal vital sign measurements or ECG changes.[7] In a study with critically ill patients, no effect on the QTc interval was found.[8]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a selective motilin receptor agonist with potent prokinetic effects in relevant animal models. In vitro studies have demonstrated its high affinity and activity at the human motilin receptor and its ability to induce contractions in gastrointestinal tissues. In vivo studies in dogs and rabbits have confirmed its ability to stimulate gastrointestinal motility. While detailed preclinical pharmacokinetic and safety pharmacology data are not fully available in the public literature, the progression of this compound into clinical trials suggests a favorable preclinical profile. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. reprocell.com [reprocell.com]

- 3. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. d-nb.info [d-nb.info]

In Vitro Characterization of Camicinal's Prokinetic Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camicinal (GSK962040) is a potent and selective small-molecule motilin receptor agonist that was developed as a prokinetic agent for the treatment of gastrointestinal motility disorders, such as gastroparesis. Unlike macrolide antibiotics that also possess motilin agonist activity (e.g., erythromycin), this compound is a non-antibiotic compound, designed to offer a more targeted therapeutic action with a reduced risk of antibiotic resistance. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, focusing on its interaction with the motilin receptor and its effects on gastrointestinal smooth muscle preparations.

Mechanism of Action

This compound exerts its prokinetic effects by acting as an agonist at the motilin receptor, a G-protein coupled receptor (GPCR) found on enteric neurons and smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility.

Quantitative In Vitro Activity

The in vitro potency and selectivity of this compound have been determined through various assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value | Species | Reference |

| Receptor Binding/Functional Assay | pEC50 at motilin receptor | 7.9 | Human (recombinant) | [1][2] |

| Selectivity | Activity at other receptors, ion channels, and enzymes | No significant activity | Not specified | [1][2] |

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Experimental Protocols

Motilin Receptor Functional Assay

Objective: To determine the potency of this compound as a motilin receptor agonist.

Methodology:

-

Cell Line: A stable cell line expressing the recombinant human motilin receptor is used.

-

Assay Principle: The assay measures the functional response following receptor activation, which is typically a change in intracellular second messenger concentration, such as calcium mobilization.

-

Procedure:

-

Cells are cultured and plated in a suitable microplate format.

-

The cells are loaded with a calcium-sensitive fluorescent dye.

-

Increasing concentrations of this compound are added to the wells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.

-

-

Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response), from which the pEC50 is calculated.[1][2]

Isolated Tissue Contractility Assays

Objective: To evaluate the effect of this compound on the contractility of gastrointestinal smooth muscle.

Methodology:

-

Tissue Preparation: Strips of gastric antrum are obtained from rabbits or humans. These tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with carbogen (95% O2, 5% CO2).

-

Contraction Measurement: The muscle strips are connected to isometric force transducers to record contractile activity.

-

Experimental Conditions:

-

Direct Muscle Contraction: Increasing concentrations of this compound are added to the organ bath to assess its direct effect on smooth muscle contraction.

-

Facilitation of Cholinergic Contractions: The tissue is subjected to electrical field stimulation (EFS) to induce cholinergic nerve-mediated contractions. This compound is then added to determine its ability to modulate these neurally-mediated contractions.

-

-

Data Analysis: The amplitude and frequency of contractions are measured and compared before and after the addition of this compound.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the motilin receptor signaling pathway activated by this compound and a typical experimental workflow for its in vitro characterization.

Caption: Motilin Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for In Vitro Characterization of this compound.

References

Methodological & Application

Application Notes: Camicinal Motilin Receptor Binding Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camicinal (GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated for its prokinetic effects in treating conditions such as gastroparesis.[1][2] The motilin receptor, a G protein-coupled receptor (GPCR), is a key target in the regulation of gastrointestinal motility.[3] Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction and promotes gastric emptying.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the human motilin receptor. Additionally, it outlines the primary signaling pathway of the motilin receptor and presents comparative data for motilin receptor agonists.

Introduction

The motilin receptor (MTLR) is predominantly expressed in the gastrointestinal tract, where it plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions that occur during the fasting state to move undigested material through the gut.[2] Motilin, a 22-amino acid peptide hormone, is the endogenous ligand for this receptor. The development of small-molecule agonists like this compound offers a therapeutic strategy for conditions characterized by delayed gastric emptying.[1][2]

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor. These assays are highly sensitive and provide robust data on binding affinity, which is a critical parameter in drug discovery and development. The following protocol describes a competitive binding assay format, which measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the motilin receptor.

Motilin Receptor Signaling Pathway

The motilin receptor is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that leads to the contraction of smooth muscle cells in the gastrointestinal tract.

Caption: Motilin Receptor Gq Signaling Pathway.

Quantitative Data Summary

The following table summarizes the potency of this compound and other motilin receptor agonists at the human motilin receptor. Potency is expressed as the pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

| Compound | Agonist Potency (pEC50) at human Motilin Receptor | Reference |

| This compound (GSK962040) | 7.9 | [5] |

| Erythromycin | 7.3 | [5] |

Note: pEC50 values are derived from functional assays, which measure the response elicited by the agonist, and are a strong indicator of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of a test compound for the motilin receptor using a competitive radioligand binding assay with membrane preparations from cells expressing the receptor.

Materials and Reagents

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [¹²⁵I]-Motilin (or other suitable radiolabeled motilin receptor ligand). The concentration used should be at or below its dissociation constant (Kd).

-